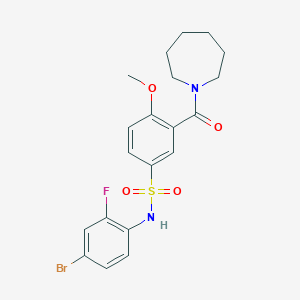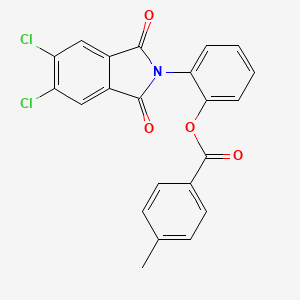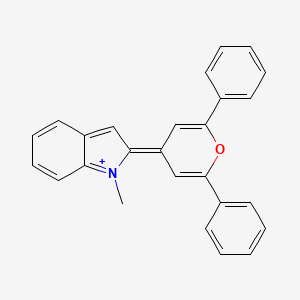
4-methoxy-N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonation to attach the sulfonamide group. The morpholinylcarbonyl group can be introduced through a nucleophilic substitution reaction. Each step requires specific reagents and conditions, such as acidic or basic environments, controlled temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-methoxy-N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antibacterial or antifungal agent.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of 4-methoxy-N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antibacterial effects. The morpholinylcarbonyl group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar compounds include other sulfonamides, such as:
Sulfamethoxazole: A widely used antibacterial agent.
Sulfadiazine: Another antibacterial sulfonamide.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Compared to these compounds, 4-methoxy-N-(2-methyl-3-nitrophenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide may offer unique advantages in terms of its chemical stability, solubility, and biological activity due to its distinct structural features.
属性
分子式 |
C19H21N3O7S |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
4-methoxy-N-(2-methyl-3-nitrophenyl)-3-(morpholine-4-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C19H21N3O7S/c1-13-16(4-3-5-17(13)22(24)25)20-30(26,27)14-6-7-18(28-2)15(12-14)19(23)21-8-10-29-11-9-21/h3-7,12,20H,8-11H2,1-2H3 |
InChI 键 |
SBROZOBFZMLZGG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Benzo[d]thiazol-2-yl)-2-(2-((2-(pyridin-3-yl)ethyl)amino)pyrimidin-4-yl)acetonitrile bis(2,2,2-trifluoroacetate)](/img/structure/B12468875.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide](/img/structure/B12468877.png)
![{Methyl[(trityloxy)methyl]phosphoryl}methanol](/img/structure/B12468888.png)
![(2Z)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12468895.png)
![2,6-bis(2-ethoxyphenyl)tetrahydro-1H-8,4,4-hex[1]ene[1,2,6]triylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H)-tetrone](/img/structure/B12468908.png)

![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol](/img/structure/B12468917.png)

![N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine](/img/structure/B12468927.png)


![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468945.png)
![N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12468948.png)
